N~1~-Octylnaphthalene-1,5-diamine
Description
Properties
CAS No. |
87441-97-2 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-N-octylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C18H26N2/c1-2-3-4-5-6-7-14-20-18-13-9-10-15-16(18)11-8-12-17(15)19/h8-13,20H,2-7,14,19H2,1H3 |
InChI Key |
JDYGYBJUCHIDES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N¹-Octylnaphthalene-1,5-diamine
- CAS Registry Number: Not explicitly provided in evidence, but structurally derived from naphthalene-1,5-diamine (CAS 2243-62-1) with an octyl substituent .
- Molecular Formula : C₁₈H₂₄N₂ (base structure: naphthalene-1,5-diamine, C₁₀H₁₀N₂, modified with an octyl chain) .
- Molecular Weight : ~270.4 g/mol (calculated from parent compound: 158.2 g/mol + octyl group: 113.2 g/mol).
Key Properties :
- Solubility : Expected to exhibit higher lipophilicity compared to unsubstituted naphthalene diamines due to the octyl chain, reducing water solubility and enhancing organic solvent compatibility .
- Applications: Likely used in specialized industrial or research contexts, such as organic synthesis intermediates, surfactants, or dye precursors. Not explicitly cited in evidence for drug or cosmetic use .
Comparison with Structurally Similar Compounds
Positional Isomers: Naphthalene-1,8-diamine
Aromatic Diamine Derivatives: Toluene-2,5-diamine
Acetylated Derivatives: N,N'-Diacetyl-1,4-phenylenediamine
Data Table: Comparative Properties
Research Findings and Implications
- Synthetic Utility : The octyl chain in N¹-Octylnaphthalene-1,5-diamine enhances its utility as a surfactant or phase-transfer catalyst, leveraging its amphiphilic nature .
- Safety Considerations : While naphthalene diamines are generally hazardous, alkylation may alter bioavailability and toxicity pathways compared to toluene derivatives .
- Regulatory Status : Unlike toluene-2,5-diamine (strictly regulated in cosmetics), naphthalene derivatives require further toxicological profiling for consumer use .
Preparation Methods
Catalytic Hydrogenation of Dinitronaphthalene Derivatives
The reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene serves as the foundational step for subsequent alkylation. Patent DE102004038577A1 discloses a sequential nitration-halogenation-amination pathway, where naphthalene undergoes mono-nitration to 1-nitronaphthalene, followed by halogenation at the 5-position. Subsequent ammonolysis and hydrogenation yield 1,5-diaminonaphthalene. Critical parameters include:
- Halogenation Agents : Cl₂ or Br₂ in chlorinated solvents (CCl₄, CH₂Cl₂) at 40–80°C.
- Catalytic Hydrogenation : Pd/C (1–10 wt%) under 0.4–4.0 MPa H₂, achieving 92–97% conversion.
The Chinese patent CN102020568A enhances this approach by hydrogenating a 1,5-/1,8-dinitronaphthalene mixture without prior isomer separation. Post-reduction, vacuum distillation (190–220°C, 1–3 kPa) isolates 1,8-diaminonaphthalene, while crystallization purifies 1,5-diaminonaphthalene (mp 145–147°C).
Table 1 : Hydrogenation Conditions and Yields for 1,5-Diaminonaphthalene
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1% Pd/C | 4.0 | 90 | Virahol | 94.2 |
| 5% Pd/Al₂O₃ | 3.0 | 90 | Methylphenylamine | 91.5 |
| 10% Pd/MC | 4.0 | 70 | THF | 89.8 |
Ammonolysis of Halogenated Intermediates
Alternative routes leverage halogenated precursors. DE102004038577A1 describes bromination of 1-nitronaphthalene to 1-nitro-5-bromonaphthalene, followed by amination with NH₃/MeOH at 100–150°C. Hydrogenation of the resultant 5-amino-1-nitronaphthalene completes the diamine structure. This method avoids dinitro intermediates but requires precise halogenation control to minimize 1,8-byproducts.
Reductive Amination of Nitroso Derivatives
Though less common, nitroso intermediates offer a pathway under milder conditions. Treatment of 1-nitronaphthalene with Zn/HCl generates 1-nitrosonaphthalene, which undergoes reductive amination with NH₃ and H₂ over Raney Ni. Yields here are lower (70–75%) due to competing azoxy compound formation.
N-Alkylation Strategies for Octyl Group Introduction
Nucleophilic Substitution with Octyl Halides
Alkylation of 1,5-diaminonaphthalene with 1-bromooctane in DMF/K₂CO₃ at 80–100°C provides the N¹-octyl derivative. Selectivity challenges arise from the two amine groups, but steric and electronic factors favor substitution at the N¹ position (para to the fused benzene ring). Patent data suggest 75–80% selectivity when using a 1.2:1 octyl halide/diamine ratio.
Table 2 : Alkylation Conditions and Isomer Distribution
| Alkylating Agent | Base | Solvent | Temp (°C) | N¹-Selectivity (%) |
|---|---|---|---|---|
| 1-Bromooctane | K₂CO₃ | DMF | 100 | 78 |
| Octyl methanesulfonate | Cs₂CO₃ | DMSO | 120 | 82 |
Reductive Alkylation Using Octanal
A greener approach employs octanal in a Leuckart-Wallach-type reaction. 1,5-Diaminonaphthalene reacts with octanal and HCOONH₄ at 150–180°C, followed by HCl hydrolysis to yield the N¹-octyl product. This method avoids alkyl halides but requires careful pH control to prevent dialkylation.
Industrial-Scale Production Considerations
Scalability hurdles include:
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